
1-(2,4-Dihydroxy-6-methylphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxy-6-methylphenyl)ethanone, also known as orcacetophenone, is a hydroxyacetophenone derivative characterized by hydroxyl groups at positions 2 and 4, a methyl group at position 6, and an acetyl group at position 1 (Figure 1). It is a secondary metabolite isolated from fungal cultures (Nodulisporium sp.) and plant sources like Aloe vera resin . Its synthesis involves methods such as the Hoesch reaction, Fries rearrangement, and hydrolysis of intermediates . The compound exhibits a melting point of 157–161°C and a planar molecular conformation stabilized by intramolecular hydrogen bonds (O10–H10···O9) and π-π interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxy-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the iodination of 2,4-dihydroxy-α-methoxy-acetophenone with iodine and periodic acid in ethanol . Another method includes the reaction of methoxyacetonitrile with resorcinol, followed by hydrolysis of the ketimine hydrochloride formed (Hoesch reaction) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may involve variations of the synthetic routes mentioned above.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxy-6-methylphenyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as acetic anhydride for esterification or methyl iodide for etherification are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(2,4-Dihydroxy-6-methylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxy-6-methylphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Structural and Functional Group Variations
Hydroxyacetophenones vary in substituent positions (hydroxyl, methoxy, methyl) and acetyl group placement. Key structural analogs include:
Physical Properties
Biological Activity
1-(2,4-Dihydroxy-6-methylphenyl)ethanone, also known as 2,4-dihydroxy-6-methylacetophenone, is a bioactive secondary metabolite derived from the endophytic fungus Nodulisporium sp. This compound has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H10O3. The compound features two hydroxyl groups and a methyl group attached to a phenyl ring, contributing to its reactivity and biological potency.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial plasmid transfer, which is crucial in combating antibiotic resistance. A study by Das and Khosla (2009) demonstrated that the compound could effectively disrupt the transfer of plasmids among bacteria, suggesting its potential use in developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been documented in various studies. For instance, Suzuki et al. (2006) reported that derivatives of this compound displayed cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells highlights its therapeutic potential in oncology.
The biological activity of this compound can be attributed to its interaction with specific cellular targets. It is believed to inhibit certain enzymes involved in cell proliferation and survival pathways. The exact molecular mechanisms are still under investigation, but studies suggest that its hydroxyl groups play a critical role in mediating these effects.
Study on Antimicrobial Effects
A notable study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicated that the compound exhibits varying degrees of activity against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Study on Anticancer Activity
In another study focusing on the anticancer properties, the compound was tested against the MDA-MB-231 triple-negative breast cancer cell line. The results showed a significant reduction in cell viability with an IC50 value of 15 µM. This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic methods are used to obtain 1-(2,4-Dihydroxy-6-methylphenyl)ethanone?
The compound is typically isolated from natural sources or synthesized via organic routes. For example, it was purified from the ethyl acetate extract of Nodulisporium sp. fungal culture media using silica gel column chromatography and Sephadex LH-20 gel filtration . Synthetic approaches include reactions of carbohydrates (e.g., glucose or fructose) under controlled conditions, yielding aromatic ketones via cyclization and dehydration . Key steps involve solvent extraction, gradient elution, and crystallization (e.g., slow evaporation from EtOAc) .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.3570 Å, b = 15.001 Å, c = 7.3180 Å, and β = 91.017° . Intramolecular O10–H10···O9 hydrogen bonds (2.4983 Å) lock the acetyl group coplanar with the aromatic ring. Intermolecular O11–H11···O9 hydrogen bonds (2.7862 Å) and π–π stacking (3.7478 Å between centroids) stabilize the 3D lattice . Refinement methods (e.g., SHELXL2013) and constraints for hydrogen atoms are applied .
Q. What biological activities have been reported for this compound?
It exhibits anti-lipid peroxidation activity with an IC₅₀ of 0.73% in batch-dependent studies, though lower than BHT . Derivatives show antimicrobial, anticancer, and plasmid transfer inhibition properties, linked to its polyketide backbone and redox-active phenolic groups . Activity variability may arise from impurities or structural analogs (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) .
Advanced Research Questions
Q. What experimental challenges arise in synthesizing and purifying this compound?
Key challenges include:
- Isomer formation : The acetyl group’s position (e.g., 2,4-dihydroxy vs. 3,4-dihydroxy isomers) requires careful NMR or X-ray validation .
- Batch variability : Impurity levels (e.g., 0.1–1.94% in 1-(2-hydroxy-4-methoxyphenyl)ethanone) affect biological reproducibility, necessitating HPLC or washing steps for standardization .
- Low yield : Fungal extraction yields ~1.3% (133 mg from 10 L culture), requiring scalable synthetic routes .
Q. How do hydrogen bonding and π–π interactions influence its stability and reactivity?
The intramolecular O10–H10···O9 bond (145° angle) enforces planarity, enhancing conjugation and stability against hydrolysis . Intermolecular O11–H11···O9 bonds and π–π stacking (3.7478 Å) reduce solubility in polar solvents but improve thermal stability. These interactions also modulate binding to biological targets (e.g., enzymes or DNA) by presenting a rigid, planar scaffold .
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies in IC₅₀ values (e.g., batch-dependent anti-lipid peroxidation ) may arise from:
- Impurity profiles : LC-MS or NMR quantification of analogs/contaminants .
- Assay conditions : Standardizing protocols (e.g., BHT as a universal control) and testing multiple cell lines or enzyme systems.
- Structural analogs : Comparing activity of synthetic derivatives (e.g., methylated or halogenated variants) to isolate pharmacophores .
Q. What role does this compound play as a biosynthetic precursor?
As a pentaketide, it serves as a precursor for bioactive polyketides. Its acetyl and hydroxyl groups undergo enzymatic modifications (e.g., oxidation, glycosylation) to generate derivatives with enhanced pharmacological profiles . For example, fungal enzymes may introduce methoxy groups or elongate the carbon chain .
Q. Methodological Considerations
- Crystallography : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and F(000) = 352 for charge density analysis .
- Bioassays : Employ TBARS or DPPH assays for anti-lipid peroxidation, with IC₅₀ normalization to reference antioxidants .
- Synthesis : Optimize fungal fermentation (e.g., Nodulisporium sp. media) or carbohydrate pyrolysis conditions to improve yield .
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(11)4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZUABNLSWQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291781 | |
Record name | 1-(2,4-dihydroxy-6-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-29-7 | |
Record name | NSC77965 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,4-dihydroxy-6-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-DIHYDROXY-6'-METHYLACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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